Benzoyleneurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Pharmaceutical Compounds:

Benzoyleneurea serves as a valuable building block for the synthesis of various pharmaceutically relevant molecules. Its chemical structure readily undergoes modifications, allowing researchers to introduce functional groups and create diverse compounds with potential medicinal properties. Studies have explored its use in synthesizing:

- Anticancer agents: Benzoyleneurea derivatives have been investigated for their potential to inhibit the growth and proliferation of cancer cells [].

- Antiviral agents: Research suggests that specific benzoyleneurea derivatives exhibit antiviral activity against various viruses, including influenza and hepatitis C [].

- Antibacterial agents: Some studies have explored the potential of benzoyleneurea derivatives as antibacterial agents, although further research is needed [].

These are just a few examples, and ongoing research continues to explore the potential of benzoyleneurea in developing novel therapeutic agents.

Reagent in Chemical Reactions:

Benzoyleneurea can act as a reagent in various chemical reactions due to its specific functional groups. Researchers utilize it in:

- Organic synthesis: Benzoyleneurea participates in reactions like acylation, condensation, and cyclization to form complex organic molecules [].

- Catalysis: Studies have explored the use of benzoyleneurea derivatives as catalysts for specific chemical reactions, potentially improving efficiency and selectivity [].

- Material science: Benzoyleneurea derivatives are being investigated for their potential applications in developing new materials with desired properties, such as polymers and liquid crystals [].

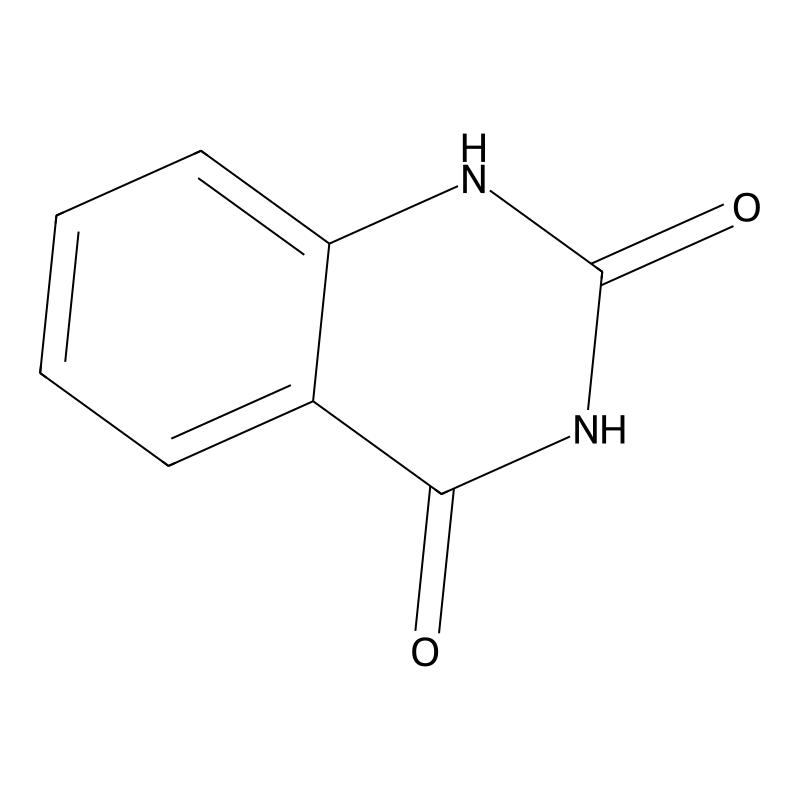

Benzoyleneurea is an organic compound with the chemical formula C₈H₆N₂O₂. It consists of a benzoyl group attached to a urea moiety, making it a heterocyclic compound. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Benzoyleneurea is characterized by its structural features, which include a carbonyl group and nitrogen atoms, contributing to its reactivity and biological activity.

The specific mechanism of action of benzoyleneurea is not fully understood. However, research suggests it possesses antibacterial activity, potentially by interfering with bacterial cell wall synthesis or protein geranylation processes [, ]. Further research is needed to elucidate the precise mechanism.

While detailed safety information is limited, it is advisable to handle benzoyleneurea with standard laboratory precautions due to its unknown toxicity. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

Data Availability

Further Research:

More research is needed to fully understand the potential of benzoyleneurea. This includes exploring its:

- Biological activity: Investigating its mechanism of action against bacteria and other potential targets.

- Drug development: Derivatizing the molecule to create new drug candidates with improved potency and selectivity.

- Material science applications: Exploring its potential use in polymers or other materials.

- Reactions with Thionyl Chloride: Benzoyleneurea reacts with thionyl chloride in dimethylformamide (DMF) under Vilsmeier conditions, leading to ring opening and dimerization reactions. This reaction can yield various products, including N,N-dimethyl-2-(4-oxo-3(4H)-quinazolinyl)benzamide and N-formylanthranilic acid .

- Oxidation: The compound can undergo oxidation under specific conditions, although the detailed mechanisms and products of these reactions require further investigation.

- Thermal Decomposition: At elevated temperatures, benzoyleneurea may decompose thermally, which can affect its stability and usability in synthetic applications .

Benzoyleneurea exhibits several biological activities:

- Antioxidant Properties: This compound has been identified as an antioxidant, which suggests potential applications in preventing oxidative stress in biological systems .

- Fluorescence: Benzoyleneurea has fluorescent properties, making it useful in various analytical techniques and potentially in imaging applications .

Benzoyleneurea can be synthesized through different methods:

- Reaction of Benzoyl Chloride and Urea: The most common synthesis involves the reaction of benzoyl chloride with urea. This method typically requires controlled conditions to ensure high yield and purity.

- Precipitation Method: Another method includes precipitating benzoyleneurea by adding dilute sulfuric acid to a solution containing the reactants, allowing for the separation of the product from the solution .

Benzoyleneurea finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development.

- Materials Science: Its properties as an antioxidant and fluorescent agent make it suitable for use in polymers and other materials.

- Analytical Chemistry: The fluorescent nature of benzoyleneurea allows it to be used as a probe in various analytical techniques.

Several compounds share structural similarities with benzoyleneurea. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Urea | Simple amide | Basic structure lacking aromatic properties |

| Benzamide | Aromatic amide | Lacks the urea functionality; primarily used as an intermediate |

| Anthranilic Acid | Amino acid derivative | Contains amino group; used in dye synthesis |

| Isatoic Anhydride | Anhydride of anthranilic acid | Reacts differently under similar conditions |

Benzoyleneurea stands out due to its unique combination of both benzoyl and urea functionalities, which contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant